molecular formula C14H13NO4 B8727315 1-(4-Nitrophenoxy)-2-phenoxyethane CAS No. 22483-35-8

1-(4-Nitrophenoxy)-2-phenoxyethane

Cat. No.: B8727315
CAS No.: 22483-35-8
M. Wt: 259.26 g/mol
InChI Key: HRBVDXVFAYYMJV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenoxy)-2-phenoxyethane is a diaryl ether derivative characterized by an ethane backbone linking two phenoxy groups, one of which is substituted with a nitro (-NO₂) group at the para position. This structural motif imparts unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.

The nitro group’s electron-withdrawing nature enhances the compound’s stability and polarity, which may influence its applications as an intermediate in agrochemicals, pharmaceuticals, or optoelectronic materials. For instance, nitro-substituted aromatic ethers are frequently employed in the synthesis of herbicides, dyes, and conjugated polymers .

Properties

CAS No.

22483-35-8

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-nitro-4-(2-phenoxyethoxy)benzene

InChI

InChI=1S/C14H13NO4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

HRBVDXVFAYYMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(4-Nitrophenoxy)-2-phenoxyethane, emphasizing substituent effects on properties and applications:

Compound Name Substituents CAS Number Key Features/Applications
This compound -NO₂ (para) on one phenoxy group Not provided Potential intermediate for agrochemicals or optoelectronics
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene) -NO₂ (para), -Cl (2,4-positions) 1836-75-5 Herbicide; chlorine enhances lipophilicity and bioactivity
1-(2-Chloroethoxy)-2-phenoxyethane -Cl on ethoxy chain Not provided Chlorine increases reactivity in alkylation reactions
1-(4-Bromophenoxy)-2-phenoxyethane -Br (para) on phenoxy group 30752-35-3 Bromine facilitates cross-coupling reactions in polymer synthesis
1-Nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene Dual -NO₂ groups on ethoxy-linked rings 14467-69-7 Enhanced conjugation for optical materials; dual nitro groups improve electron affinity

Structural and Functional Analysis

  • Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene): The addition of chlorine atoms at the 2- and 4-positions increases molecular weight and lipophilicity, making it effective as a herbicide. However, chlorine substituents may reduce solubility in polar solvents compared to the target compound .
  • 1-(2-Chloroethoxy)-2-phenoxyethane: The chloroethoxy group introduces steric hindrance and electrophilic reactivity, favoring nucleophilic substitution reactions. This contrasts with the nitro group’s role in stabilizing aromatic rings via resonance .
  • 1-(4-Bromophenoxy)-2-phenoxyethane: Bromine’s lower electronegativity compared to nitro reduces electron withdrawal but enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in polymer chemistry .
  • 1-Nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene: Dual nitro groups create a highly conjugated system, as observed in triphenylamine derivatives, which are prized for two-photon absorption and fluorescence properties in optoelectronics .

Research Findings on Substituent Effects

  • Electronic Properties: The nitro group in this compound delocalizes electrons across the aromatic ring, reducing the energy gap between frontier molecular orbitals. This property is critical for charge-transfer applications .
  • Steric and Solubility Considerations : Bulky substituents like bromine or chlorine may hinder crystallization, whereas nitro groups improve solubility in aprotic solvents like dimethyl sulfoxide (DMSO) .
  • Reactivity : Nitro-substituted compounds exhibit resistance to oxidation but are susceptible to reduction reactions (e.g., nitro to amine conversion), enabling diverse derivatization pathways .

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